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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 3-
Formylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic
synthesis. By detailing predicted nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside standardized experimental protocols, this document serves
as a vital resource for the identification, purification, and structural elucidation of this
compound.

Core Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 3-
Formylbenzenesulfonamide. This data has been generated using computational prediction
tools to provide a foundational dataset for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of
a molecule.

1H NMR (Proton NMR) Data

The predicted *H NMR spectrum of 3-Formylbenzenesulfonamide in CDClIs reveals distinct
signals corresponding to the aromatic, aldehydic, and sulfonamide protons.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b154734?utm_src=pdf-interest
https://www.benchchem.com/product/b154734?utm_src=pdf-body
https://www.benchchem.com/product/b154734?utm_src=pdf-body
https://www.benchchem.com/product/b154734?utm_src=pdf-body
https://www.benchchem.com/product/b154734?utm_src=pdf-body
https://www.benchchem.com/product/b154734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
~10.1 Singlet 1H
CHO)
~8.3 Singlet 1H Aromatic proton (H-2)
~8.1 Doublet 1H Aromatic proton (H-4)
~7.9 Doublet 1H Aromatic proton (H-6)
~7.6 Triplet 1H Aromatic proton (H-5)
) Sulfonamide protons

~4.9 Broad Singlet 2H

(-SO2NHz2)

13C NMR (Carbon NMR) Data

The predicted 13C NMR spectrum in CDCIs provides insight into the carbon skeleton of the

molecule.

Chemical Shift (8) ppm Assighment

~191 Aldehyde carbon (C=0)
~145 Aromatic carbon (C-3)
~138 Aromatic carbon (C-1)
~135 Aromatic carbon (C-5)
~130 Aromatic carbon (C-6)
~128 Aromatic carbon (C-2)
~126 Aromatic carbon (C-4)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment
~3350, ~3250 Medium, Broad N-H stretching (sulfonamide)
~3080 Weak C-H stretching (aromatic)
~2850, ~2750 Weak C-H stretching (aldehyde)
~1700 Strong C=0 stretching (aldehyde)
~1580, ~1470 Medium C=C stretching (aromatic)
~1340, ~1160 Strong S=0 stretching (sulfonamide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

m/z Ratio Relative Intensity (%) Proposed Fragment
185 High [M]* (Molecular lon)
184 Moderate [M-H]*

120 Moderate [M-SO2NH]*

106 High [C7HsO]*

92 Moderate [CeHaO]"

77 Moderate [CeHs]*

65 Low [SO2NH]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Formylbenzenesulfonamide in
0.6-0.7 mL of deuterated chloroform (CDCIs).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

Data Acquisition: Acquire the *H and *3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer. For *H NMR, a sufficient number of scans should be averaged to obtain a
good signal-to-noise ratio. For 33C NMR, a larger number of scans will be necessary due to
the lower natural abundance of the 13C isotope.

FT-IR Spectroscopy

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount
(1-2 mg) of 3-Formylbenzenesulfonamide with approximately 100 mg of dry KBr powder.
Press the mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum
from 4000 to 400 cm~1.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of 3-Formylbenzenesulfonamide in a
suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct
infusion or after separation by liquid chromatography.

lonization: Utilize electrospray ionization (ESI) in positive ion mode.

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For
fragmentation analysis (MS/MS), select the molecular ion (m/z 185) as the precursor ion and
subject it to collision-induced dissociation (CID).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Formylbenzenesulfonamide.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-
Formylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b154734#spectroscopic-analysis-of-3-
formylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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